Pyridine-2,6-d2

Übersicht

Beschreibung

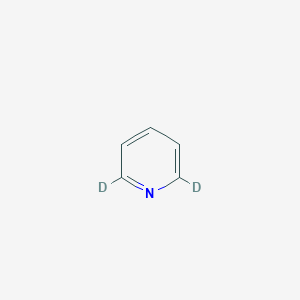

Pyridine-2,6-d2 is a deuterated derivative of pyridine, where two hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced by deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in spectroscopic studies and kinetic isotope effect investigations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-d2 typically involves the deuteration of pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete exchange of hydrogen atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Pyridine-2,6-d₂ undergoes nucleophilic substitutions at positions 2 and 6, albeit with altered kinetics due to deuterium’s stronger C–D bond (vs. C–H). For example:

-

Chichibabin Reaction : Amination at position 2 proceeds via hydride elimination. Deuterium substitution introduces a primary KIE (), slowing the reaction at deuterated positions .

-

Halogenation : Fluorination at positions 2/6 using halogenating agents (e.g., ) shows reduced rates due to higher C–D bond stability .

Table 1: Nucleophilic Substitution Reactions of Pyridine-2,6-d₂

| Reaction Type | Conditions | KIE () | Outcome for Pyridine-2,6-d₂ |

|---|---|---|---|

| Chichibabin amination | NaNH₂, 100°C | 6–7 | Slower 2-amination vs. non-deuterated |

| Fluorination | , AlCl₃ catalyst | 2–3 | Reduced regioselectivity at C2/C6 |

Electrophilic Substitution Reactions

Electrophilic substitutions are less favored in pyridine derivatives due to electron-withdrawing nitrogen. Deuterium at positions 2/6 minimally impacts electron density but may slightly alter transition states through secondary KIEs:

-

Nitration : Occurs at position 3; deuterium’s inductive effect may marginally stabilize intermediates, though yields remain comparable to non-deuterated pyridine .

Radical Reactions

Pyridine-2,6-d₂ participates in radical dimerization and Minisci reactions:

-

Dimerization : With Na or Raney Ni, deuterium’s lower zero-point energy stabilizes radical intermediates, favoring 4,4'-bipyridine formation .

-

Minisci Reaction : Radical alkylation (e.g., pivalic acid + AgNO₃) shows altered regioselectivity due to deuterium’s steric and electronic effects .

Table 2: Radical Reaction Outcomes

| Reaction | Product | Deuterium Effect |

|---|---|---|

| Dimerization | 4,4'-Bipyridine-d₄ | Enhanced stability of radical intermediates |

| Minisci alkylation | 2-tert-Butylpyridine-d₂ | Altered regiochemistry vs. non-deuterated |

Hydrogenation and Reduction

Deuteration impacts catalytic hydrogenation energetics:

-

Full Hydrogenation : Conversion to piperidine-d₂ releases ~193.8 kJ/mol (vs. 205.3 kJ/mol for benzene), with deuterium incorporation altering reaction kinetics .

-

Partial Reduction : LiAlH₄ yields dihydropyridine-d₂ isomers; deuterium stabilizes specific intermediates, favoring 1,4-dihydropyridine .

Coordination Chemistry

Pyridine-2,6-d₂ acts as a ligand in organometallic complexes:

-

Tungsten Complexes : Deuterium at positions 2/6 influences metal-ligand isomerization (e.g., S,S-cis vs. S,S-trans configurations) and acetylene insertion rates .

-

Stereoelectronic Effects : Stronger C–D bonds reduce vibrational modes, potentially stabilizing coordination intermediates .

Table 3: Ligand Effects in Metal Complexes

| Ligand Structure | Metal Center Reactivity | Deuterium Impact |

|---|---|---|

| Pyridine-2,6-d₂ | W(CO)(C₂H₂) complexes | Slower acetylene insertion due to KIE |

| Pyridine-2-thiolate-d₄ | Altered isomer distribution | Enhanced stability of S,S-cis conformers |

Wissenschaftliche Forschungsanwendungen

Chemical Research

Solvent and Reagent in Organic Synthesis

Pyridine-2,6-d2 is commonly utilized as a solvent and reagent in organic synthesis. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study reaction mechanisms and molecular structures with enhanced clarity due to the reduced background noise from hydrogen atoms.

Spectroscopic Studies

The isotopic labeling provided by this compound aids in vibrational spectroscopy, enhancing the understanding of molecular vibrations and interactions. This is critical for elucidating the structure and dynamics of complex molecules .

Biological Applications

Isotope Labeling Studies

In biological research, this compound is employed for isotope labeling studies to trace metabolic pathways and enzyme mechanisms. This application allows scientists to investigate how compounds are metabolized within biological systems, providing insights into drug action and metabolism.

Development of Deuterated Drugs

this compound plays a role in the development of deuterated pharmaceuticals. Deuterated drugs can exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and reduced side effects, making them more effective therapeutic agents .

Pharmaceutical Industry

Drug Design and Development

The presence of pyridine rings in drug molecules significantly influences their pharmacological activity. Pyridine derivatives are integral to many FDA-approved pharmaceuticals, including treatments for tuberculosis, cancer, and neurological disorders . this compound's isotopic properties facilitate the design of new drugs with optimized efficacy.

Research on Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyridine derivatives against resistant bacterial strains. For instance, metal complexes based on pyridine-2,6-dithiocarboxylic acid have shown promise as inhibitors against certain clinical isolates . This highlights the compound's relevance in addressing public health challenges posed by antibiotic resistance.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the synthesis of specialty chemicals and materials that benefit from the unique properties imparted by deuterium. These materials often exhibit enhanced thermal stability and mechanical properties compared to their non-deuterated counterparts .

Environmental Applications

Research has indicated that pyridine derivatives can be utilized in environmental cleanup efforts. For example, studies involving chitosan crosslinked with pyridine-2,6-dicarboxylic acid have demonstrated effectiveness in adsorbing heavy metal ions from aqueous solutions . This application is significant for water treatment technologies aimed at reducing pollution.

Case Studies

Wirkmechanismus

The mechanism of action of Pyridine-2,6-d2 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways, as the substitution of hydrogen with deuterium can slow down certain reaction steps, providing insights into the rate-determining steps and intermediates involved.

Vergleich Mit ähnlichen Verbindungen

Pyridine: The non-deuterated parent compound.

Pyridine-2,6-dicarboxamide: A derivative with carboxamide groups at the 2 and 6 positions.

Pyridine-2,6-dicarboxylic acid: A derivative with carboxylic acid groups at the 2 and 6 positions.

Comparison: Pyridine-2,6-d2 is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. This makes it particularly valuable in spectroscopic studies and kinetic isotope effect investigations, where the behavior of deuterium can provide additional insights compared to its non-deuterated counterparts. The other similar compounds, while structurally related, do not offer the same isotopic advantages and are used for different applications based on their functional groups.

Biologische Aktivität

Pyridine-2,6-d2 is a deuterated derivative of pyridine, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Overview of Pyridine Derivatives

Pyridine and its derivatives have been extensively studied for their pharmacological properties. They serve as scaffolds in various therapeutic agents due to their ability to interact with biological targets. The introduction of deuterium in compounds like this compound can enhance metabolic stability and alter the pharmacokinetic profiles of drugs.

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Deuteration of Pyridine : This involves the substitution of hydrogen atoms with deuterium using deuterated reagents.

- Chemical Modifications : Modifying existing pyridine compounds to incorporate deuterium at specific positions.

These synthetic approaches allow for the production of this compound in sufficient yields for biological testing.

Antimicrobial Properties

Pyridine derivatives have shown significant antimicrobial activity. A study demonstrated that certain pyridine-based compounds exhibited bactericidal and fungicidal activities comparable to established antibiotics like streptomycin and fusidic acid . Specifically, Pyridine-2,6-dicarboxamide derivatives have been characterized for their potential against gram-positive bacteria .

Anticancer Activity

Research indicates that pyridine derivatives can function as anticancer agents. For instance, compounds based on pyridine scaffolds have been reported to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The antiproliferative activity of these compounds often correlates with their structural modifications .

Table 1: Summary of Biological Activities of Pyridine Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Pyridine-2,6-dicarboxamide | Antimicrobial | |

| 2,6-Disubstituted imidazo[4,5-b]pyridines | Anticancer | |

| Pyridine-based compounds | Antiviral | |

| Pyridine derivatives | Antifungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation .

- Cell Cycle Modulation : Some studies indicate that pyridine derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

- Antioxidant Activity : Certain pyridines exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various substituted pyridines on cancer cell lines. Among the tested compounds, those containing the this compound structure showed enhanced activity against breast and prostate cancer cells compared to their non-deuterated counterparts. The mechanism was linked to increased cellular permeability and altered interaction with target proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, several pyridine derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that certain modifications on the pyridine ring significantly improved antibacterial activity. Notably, this compound exhibited a synergistic effect when combined with conventional antibiotics .

Eigenschaften

IUPAC Name |

2,6-dideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the study of pyridine-2,6-d2 important in vibrational spectroscopy?

A: Isotopic substitution, like replacing hydrogen with deuterium in this compound, causes predictable shifts in vibrational frequencies. These shifts help researchers assign vibrational modes to specific atomic motions within the molecule. By comparing the spectra of pyridine and its deuterated analogs, a more complete understanding of pyridine's vibrational behavior emerges. [, , ]

Q2: What are some of the key spectroscopic techniques used to study this compound?

A: Researchers utilize a combination of infrared (IR) and Raman spectroscopy to analyze the vibrational characteristics of this compound. IR spectroscopy reveals information about changes in dipole moment during molecular vibrations, while Raman spectroscopy probes polarizability changes. The combined data from these techniques, including depolarization ratios obtained from Raman measurements, offer a comprehensive picture of molecular vibrations. [, , ]

Q3: How does the vibrational assignment of this compound compare to that of pyridine?

A: While the overall vibrational patterns share similarities, the isotopic substitution in this compound necessitates adjustments to the vibrational assignments compared to pyridine. These adjustments primarily involve the B2 symmetry modes and are crucial for achieving consistency with observed spectroscopic data and theoretical calculations. [, ]

Q4: How has computational chemistry contributed to our understanding of this compound's vibrational behavior?

A: Computational models, employing methods like normal coordinate analysis with modified Urey-Bradley force fields, have been instrumental in refining the vibrational assignments of this compound. [] These calculations provide insights into the force constants associated with specific bonds and angles within the molecule, allowing for a more accurate prediction and interpretation of vibrational frequencies.

Q5: Beyond fundamental vibrational analysis, how else has this compound been utilized in research?

A: this compound has proven valuable in surface-enhanced Raman scattering (SERS) studies. Researchers observed SERS spectra of this compound in silver borohydride sols, providing insights into adsorption mechanisms and the role of aggregation in SERS enhancement. [] This research highlights the potential of this compound as a probe molecule in surface science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.